molecular formula C23H24F2N2O2 B2638420 4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533880-15-8

4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2638420
CAS No.: 533880-15-8
M. Wt: 398.454
InChI Key: JZGOUXVWGMPISC-UHFFFAOYSA-N
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Description

4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can be achieved through a multicomponent dicyclization and ring-opening sequence. One efficient method involves the formal [4 + 2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols. This reaction successfully affords diverse seven-membered ring lactams via dual C–O bond cleavage . The reaction conditions are typically mild, and the process has a broad substrate scope, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions can lead to the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may exert its effects by modulating the activity of neurotransmitters, leading to changes in neuronal excitability and synaptic transmission. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dual fluorine atoms and cyclohexylacetyl group contribute to its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-17-8-6-16(7-9-17)23-19-13-18(25)10-11-20(19)26-21(28)14-27(23)22(29)12-15-4-2-1-3-5-15/h6-11,13,15,23H,1-5,12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOUXVWGMPISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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